molecular formula C22H16N2O7 B13140958 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- CAS No. 115341-07-6

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-

Cat. No.: B13140958
CAS No.: 115341-07-6
M. Wt: 420.4 g/mol
InChI Key: CFPXMCKUVHXIKD-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments. This particular compound is notable for its complex structure, which includes multiple functional groups such as hydroxyl, amino, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- typically involves multiple steps, starting from simpler anthraquinone derivatives. The process often includes nitration, hydroxylation, and amination reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing robust reaction vessels and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts may be used depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also explored for its potential use in electronic materials and sensors.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- involves interactions with various molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and interact with enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can lead to changes in cellular processes, making the compound effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly versatile for various applications in research and industry.

Properties

CAS No.

115341-07-6

Molecular Formula

C22H16N2O7

Molecular Weight

420.4 g/mol

IUPAC Name

1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2

InChI Key

CFPXMCKUVHXIKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O

Origin of Product

United States

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